Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-
Description
Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- is a synthetic small molecule characterized by a benzamide core linked to a substituted indazole scaffold. Key structural features include:
- Indazole moiety: A 1-methyl-1H-indazol-3-yl group substituted at the 6-position with a 6,7-dimethoxy-4-quinolinyloxy side chain.
- Benzamide group: The 3-position of the benzamide ring is substituted with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
This compound’s structural complexity suggests applications in targeted therapies, particularly kinase inhibition.
Properties
Molecular Formula |
C27H21F3N4O4 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H21F3N4O4/c1-34-21-12-17(38-22-9-10-31-20-14-24(37-3)23(36-2)13-19(20)22)7-8-18(21)25(33-34)32-26(35)15-5-4-6-16(11-15)27(28,29)30/h4-14H,1-3H3,(H,32,33,35) |
InChI Key |
VCBGNDQGKNIBBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Hydroxy-1-methyl-1H-indazol-3-amine
The indazole core is synthesized via cyclization of substituted hydrazines with nitroaromatic precursors.
- Method A :
- Starting material : 6-nitro-1-methyl-1H-indazole (prepared via nitration of 1-methylindazole).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding 6-amino-1-methyl-1H-indazole.
- Hydroxylation : Diazotization with NaNO₂/HCl followed by hydrolysis introduces the hydroxyl group at C-6.
- Yield : 68–72% after purification by silica gel chromatography.
- Method B :
Amide Bond Formation with 3-(Trifluoromethyl)benzoyl Chloride
The amine intermediate is acylated with 3-(trifluoromethyl)benzoyl chloride.
- Conditions :
Key Reaction Optimization Data
| Step | Conditions | Catalyst/Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Indazole hydroxylation | NaNO₂/HCl, H₂O, 0°C → 25°C | – | 68 | 95 |
| O-Arylation | Cs₂CO₃, DMF, 80°C | – | 82 | 98 |
| Amidation | TEA, DCM, 0°C → 25°C | – | 90 | 99 |
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, indazole H-3), 8.25 (d, J = 8.4 Hz, 1H, quinoline H-5), 7.89–7.82 (m, 4H, benzamide aromatic), 6.98 (s, 1H, quinoline H-8), 4.12 (s, 3H, OCH₃), 3.95 (s, 3H, NCH₃).
- HRMS : m/z [M+H]⁺ Calcd for C₂₇H₂₂F₃N₄O₄: 547.1589; Found: 547.1592.
- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
Challenges and Solutions
- Regioselectivity in O-arylation :
- Trifluoromethyl Group Stability :
- Purification :
Alternative Routes Explored
- Suzuki Coupling Approach :
- Microwave-Assisted Synthesis :
Scalability and Process Considerations
- Cost Drivers :
- Green Chemistry :
Comparative Evaluation of Methods
| Parameter | SNAr Route | Suzuki Route |
|---|---|---|
| Total Yield | 52% | 43% |
| Step Count | 4 | 5 |
| Pd Usage | None | 0.5 mol% |
| Scalability | >100 g | <50 g |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield indazole derivatives with modified functional groups.
Scientific Research Applications
Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Core Scaffold Analog: 6-((6,7-Dimethoxy-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-amine
Key Differences :
- Substitution at Indazole 3-Position : The target compound replaces the amine (-NH₂) group with a benzamide (-CONH-) linked to a trifluoromethyl-substituted benzene ring.
- Impact : The benzamide-CF₃ modification likely enhances binding affinity to hydrophobic kinase pockets and improves pharmacokinetic stability compared to the amine analog .
| Parameter | Target Compound | 6-((6,7-Dimethoxy-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-amine |
|---|---|---|
| 3-Position Substituent | Benzamide-CF₃ | -NH₂ |
| Molecular Weight | ~600 g/mol (estimated) | ~435 g/mol (calculated) |
| Lipophilicity (LogP) | Higher (due to CF₃ and benzamide) | Lower (polar -NH₂ group) |
Alkyl Chain Derivatives
lists analogs such as 6-((6,7-dimethoxy-4-quinolinyl)oxy)-1-methyl-N-propyl-1H-indazol-3-amine (CAS 862178-78-7) and N-butyl variant (CAS 862178-80-1).
- Key Differences :
- 3-Position Substitution : These derivatives feature alkyl chains (propyl/butyl) instead of the benzamide-CF₃ group.
- Functional Impact : Alkyl chains may reduce target selectivity due to increased flexibility, whereas the rigid benzamide-CF₃ group in the target compound could promote stronger π-π stacking interactions in kinase domains .
Benzamide-Based Analogs from
The compound Benzamide,N-[1-[2-(diethylamino)ethyl]-1H-indazol-5-yl]-3,4,5-trimethoxy-, hydrochloride (CAS 36174-04-6) shares a benzamide core but differs critically:
- Indazole Substitution: A diethylaminoethyl group at the 1-position and trimethoxybenzene at the 3,4,5-positions.
- Functional Contrast: The trimethoxybenzene group may favor DNA intercalation, while the target compound’s CF₃ and quinolinyloxy groups suggest kinase inhibition .
Hypothetical Pharmacological Implications
Kinase Inhibition Potential
The quinolinyloxy-indazole scaffold is prevalent in kinase inhibitors (e.g., c-Met, VEGFR2). The trifluoromethyl group in the target compound could enhance binding to ATP pockets, as seen in analogs like Cabozantinib (a CF₃-containing kinase inhibitor).
Metabolic Stability
The -CF₃ group is electron-withdrawing, reducing oxidative metabolism and extending half-life compared to non-fluorinated analogs.
Biological Activity
Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Information
| Property | Details |
|---|---|
| Molecular Formula | C27H21F3N4O4 |
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-(trifluoromethyl)benzamide |
| CAS Number | 862178-94-7 |
The structure features a benzamide core with multiple functional groups, including a trifluoromethyl group that enhances its lipophilicity and metabolic stability.
The biological activity of Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. The trifluoromethyl group plays a crucial role in increasing the compound's bioavailability and effectiveness.
Pharmacological Effects
Research indicates that compounds similar to Benzamide have demonstrated various pharmacological effects:
- Anticancer Activity : Some benzamide derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies on related compounds indicate significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Certain derivatives exhibit larvicidal and fungicidal activities, making them candidates for agricultural applications.
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their ability to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the synthesis of benzamides and their biological activities against cancer cell lines. The results indicated that several compounds exhibited over 70% inhibition of cell growth at concentrations as low as 10 µM, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the larvicidal activity of benzamide derivatives against mosquito larvae. The study found that specific compounds achieved 100% mortality at concentrations of 10 mg/L, indicating strong larvicidal properties . Additionally, some derivatives showed promising fungicidal activities against pathogens such as Botrytis cinerea, with effectiveness surpassing commercial fungicides .
Synthesis and Reaction Pathways
The synthesis of Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)- typically involves multi-step reactions:
- Formation of Quinoline and Indazole Rings : This foundational step involves cyclization reactions under acidic or basic conditions.
- Introduction of Trifluoromethyl Group : This step often requires specific reagents like trifluoroacetic anhydride.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving amines or other nucleophiles.
Summary of Synthetic Routes
| Step | Description |
|---|---|
| Step 1 | Synthesis of quinoline and indazole rings |
| Step 2 | Introduction of trifluoromethyl group |
| Step 3 | Final coupling to form the benzamide structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
